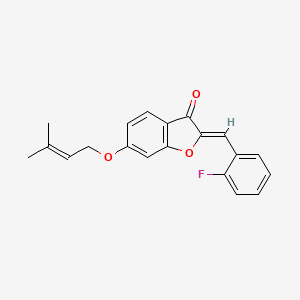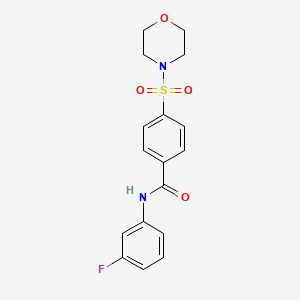
N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide” is a chemical compound that contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The presence of the fluorophenyl group and the morpholinosulfonyl group could potentially give this compound unique properties, but without specific studies on this compound, it’s hard to predict its exact characteristics.
Chemical Reactions Analysis
The chemical reactions that “N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide” can undergo would depend on its exact structure and the conditions under which it’s used. Generally, amides can participate in a variety of reactions, including hydrolysis, reduction, and reactions with other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide” would depend on its exact structure. Generally, amides have relatively high boiling points due to their ability to form hydrogen bonds . The presence of the fluorophenyl and morpholinosulfonyl groups could also influence the compound’s solubility, stability, and other properties.Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Research on N-benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including a compound with a morpholino group, highlighted its synthesis, characterization, and antifungal activity against pathogens responsible for plant diseases. This study demonstrates the potential of such compounds in developing antifungal agents (Zhou Weiqun et al., 2005) source.
Antiviral Applications
A novel inhibitor of hepatitis B, featuring a morpholino group and synthesized through a detailed chemical process, showed promising in vitro nanomolar inhibitory activity against HBV. This underscores the compound's potential in antiviral therapy, particularly for hepatitis B (Ivachtchenko et al., 2019) source.
Gastrokinetic Agents
Compounds with morpholino groups have been synthesized and evaluated for their gastrokinetic activity. For instance, 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide showed potent gastric emptying activity, comparable to cisapride but without dopamine D2 receptor antagonistic activity, suggesting its use as a safer gastrokinetic agent (Kato et al., 1991) source.
Synthesis and Characterization of Benzamide Derivatives
Studies on the synthesis and biological activity of various benzamide derivatives incorporating morpholino groups have yielded significant insights into their potential applications in cancer therapy and microbial activity screening. Such compounds have been systematically characterized and evaluated for their inhibitory effects on cancer cell proliferation and microbial growth (Mamatha S.V et al., 2019) source.
Antitumor Activity
The synthesis and antitumor evaluation of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide demonstrated its potential in inhibiting the proliferation of cancer cell lines, such as A549 and BGC-823. This finding suggests the potential therapeutic applications of morpholino-containing benzamide derivatives in cancer treatment (X. Ji et al., 2018) source.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-14-2-1-3-15(12-14)19-17(21)13-4-6-16(7-5-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLYVBOWCNZRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

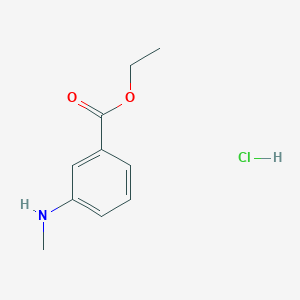
![6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2644341.png)
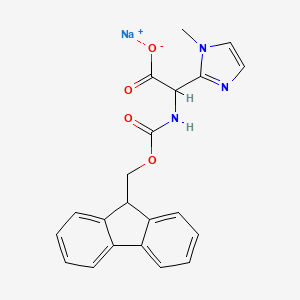
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2644343.png)

![(1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2644348.png)
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B2644349.png)
![6-Fluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2644350.png)
![Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2644354.png)
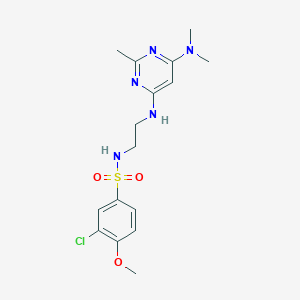
![N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine](/img/structure/B2644357.png)
![[(2S,5R)-5-Phenyloxolan-2-yl]methanol](/img/structure/B2644359.png)

